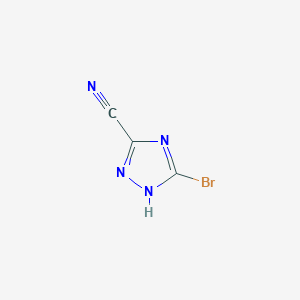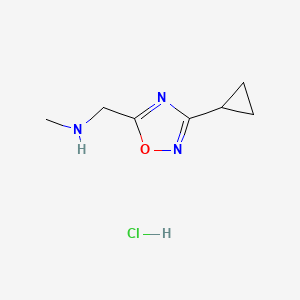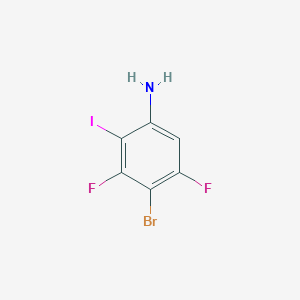
4-Bromo-3,5-difluoro-2-iodoaniline
Vue d'ensemble
Description
4-Bromo-3,5-difluoro-2-iodoaniline is a chemical compound with the CAS Number: 1467060-36-1 . It has a molecular weight of 333.9 and its IUPAC name is 4-bromo-3,5-difluoro-2-iodoaniline .
Synthesis Analysis
The synthesis of similar compounds involves the stepwise alkylation of 3,5-difluoroaniline with ethyl bromoacetate and subsequent deamination with hydrochloric acid . Another method involves reacting 4-bromoaniline with iodine .Molecular Structure Analysis
The InChI code for 4-Bromo-3,5-difluoro-2-iodoaniline is 1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 .Physical And Chemical Properties Analysis
4-Bromo-3,5-difluoro-2-iodoaniline is a solid at room temperature . It has a predicted boiling point of 280.6±40.0 °C and a predicted density of 2.412±0.06 g/cm3 . The pKa is predicted to be -0.20±0.10 .Applications De Recherche Scientifique
Haloaniline-Induced Nephrotoxicity Studies
A study conducted by Hong et al. (2000) explored the nephrotoxic effects of various haloaniline compounds, including 4-bromoaniline and 4-iodoaniline, on renal cortical slices from rats. This research provides insights into the potential toxicity and safe handling of these compounds in scientific settings (Hong, Anestis, Henderson, & Rankin, 2000).
Electrochemical Oxidation Studies
Kádár et al. (2001) investigated the electrochemical oxidation of haloanilines, including 4-bromoaniline and 4-iodoaniline, in acetonitrile solution. Their findings contribute to understanding the chemical behavior of these substances under different conditions, which is crucial in various synthetic applications (Kádár, Nagy, Karancsi, & Farsang, 2001).
Crystal Structure Analysis
Dey and Desiraju (2004) analyzed the crystal structures of phenoxyaniline derivatives, including 4-iodoaniline, to understand the supramolecular equivalence of different halogen groups. Such studies are critical in material science and pharmaceuticals for understanding molecular interactions and properties (Dey & Desiraju, 2004).
Thermo- and Photochromic Behaviour Studies
Carletta et al. (2017) examined the effects of halogen bonding on the thermo- and photochromic behavior of anil-based molecular co-crystals, involving compounds like 4-bromoaniline and 4-iodoaniline. This research aids in the development of materials with specific optical and chromic properties (Carletta, Spinelli, d’Agostino, Ventura, Chierotti, Gobetto, Wouters, & Grepioni, 2017).
Synthesis and Functionalization Studies
Heiss, Marzi, and Schlosser (2003) focused on the synthesis and functionalization of various halo-substituted benzene derivatives. Their work sheds light on the chemical behavior and potential applications of haloanilines in organic synthesis (Heiss, Marzi, & Schlosser, 2003).
Safety and Hazards
The compound is considered hazardous and should be handled with care. It has the following hazard statements: H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It should be stored in a refrigerator and handled only in a well-ventilated area or outdoors .
Mécanisme D'action
Target of Action
Anilines, in general, are known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
It’s known that anilines can interact with their targets through various mechanisms, such as direct binding or acting as a substrate . The specific halogen substitutions on the aniline ring may influence its interaction with its targets.
Biochemical Pathways
Anilines and their derivatives can participate in various biochemical processes, including enzymatic reactions and signal transduction pathways .
Result of Action
Anilines can induce various cellular responses, depending on their specific substitutions and the nature of their targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-3,5-difluoro-2-iodoaniline. For instance, the compound’s stability can be affected by temperature and light exposure . Furthermore, the compound’s efficacy can be influenced by the physiological environment, such as pH and the presence of other biomolecules .
Propriétés
IUPAC Name |
4-bromo-3,5-difluoro-2-iodoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2IN/c7-4-2(8)1-3(11)6(10)5(4)9/h1H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNRSDGZDSLHLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Br)F)I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3,5-difluoro-2-iodoaniline | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


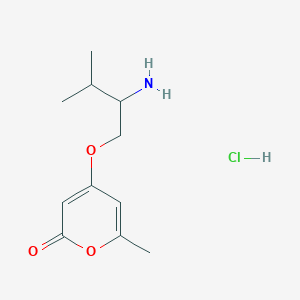
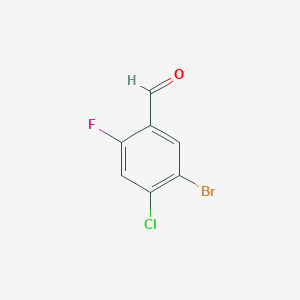
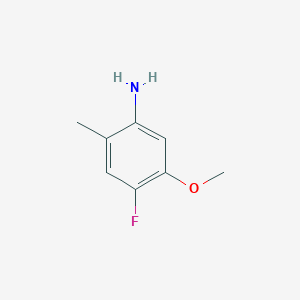
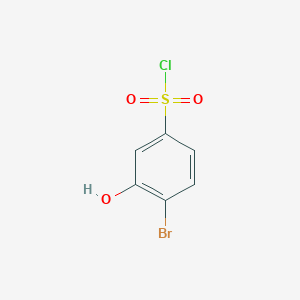
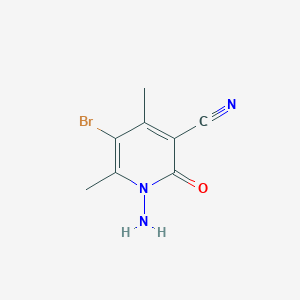
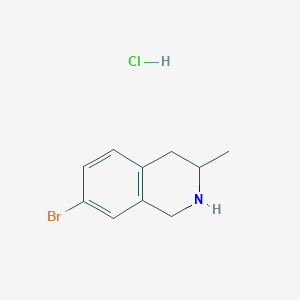
![Benzyl 7-amino-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B1380885.png)

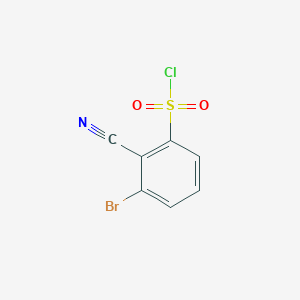
![3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B1380888.png)
